![molecular formula C8H6N2 B12585886 1h-Pyrrolo[2,3,4-gh]pyrrolizine CAS No. 273732-63-1](/img/structure/B12585886.png)
1h-Pyrrolo[2,3,4-gh]pyrrolizine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[2,3,4-gh]pyrrolizine is a nitrogen-containing heterocyclic compound with a unique fused ring structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3,4-gh]pyrrolizine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a one-pot synthesis of dihydro-1H-pyrrolizine derivatives can be achieved via a [2+3] cycloaddition reaction of azomethine ylides, prepared in situ from proline and ninhydrin, with dialkyl acetylenedicarboxylates in alcohols . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1H-Pyrrolo[2,3,4-gh]pyrrolizine can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of pyrroloindoles, while reduction could yield dihydropyrrolizine derivatives .
Scientific Research Applications
1H-Pyrrolo[2,3,4-gh]pyrrolizine has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. The compound has shown promise in the development of drugs for treating cancer, inflammation, and infectious diseases . Additionally, it is used in the study of molecular mechanisms and pathways involved in disease processes.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3,4-gh]pyrrolizine involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation, differentiation, and angiogenesis. By inhibiting these receptors, the compound can potentially halt the progression of certain cancers . The exact molecular pathways and targets may vary depending on the specific derivative and its application.
Comparison with Similar Compounds
1H-Pyrrolo[2,3,4-gh]pyrrolizine can be compared with other nitrogen-containing heterocyclic compounds such as 1H-pyrrolo[2,3-b]pyridine and pyrrolopyrazine derivatives. While all these compounds share a common feature of having nitrogen atoms in their ring structures, this compound is unique due to its specific fused ring system, which imparts distinct chemical and biological properties . Similar compounds include:
- 1H-pyrrolo[2,3-b]pyridine
- Pyrrolopyrazine derivatives
- Pyrrole and pyrrolidine analogs
These compounds are also studied for their potential therapeutic applications and biological activities, making them valuable in medicinal chemistry research.
Properties
CAS No. |
273732-63-1 |
|---|---|
Molecular Formula |
C8H6N2 |
Molecular Weight |
130.15 g/mol |
IUPAC Name |
1,5-diazatricyclo[5.2.1.04,10]deca-2,4(10),6,8-tetraene |
InChI |
InChI=1S/C8H6N2/c1-3-10-4-2-7-8(10)6(1)5-9-7/h1-5,9H |
InChI Key |
MLHDASQMYXHNNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=CC3=C2C1=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


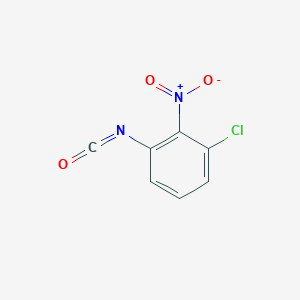
![N-(8,8a-Dihydrocyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-4-methylbenzamide](/img/structure/B12585813.png)
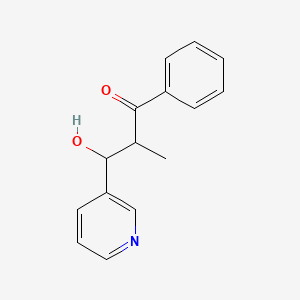
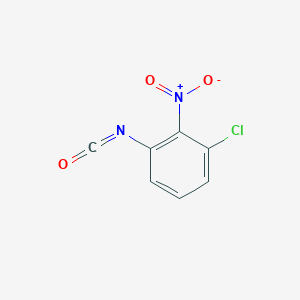
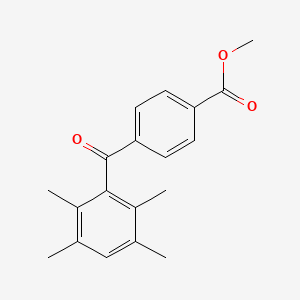
![Methyl 3-[4-(phenoxymethyl)phenyl]prop-2-ynoate](/img/structure/B12585833.png)
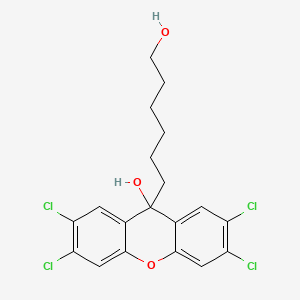
![2(3H)-Thiazolethione, 4-methyl-5-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B12585858.png)
![2-(2-Bromo-1,1,2,2-tetrafluoroethyl)bicyclo[2.2.1]heptane](/img/structure/B12585859.png)
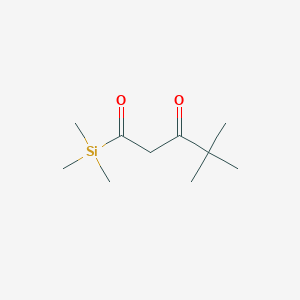
![2-[(Oct-1-yn-1-yl)sulfanyl]-1,3,5-tri(propan-2-yl)benzene](/img/structure/B12585884.png)
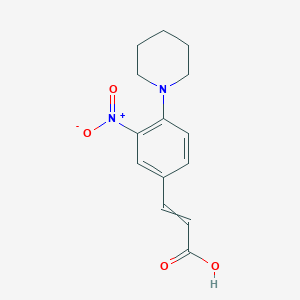
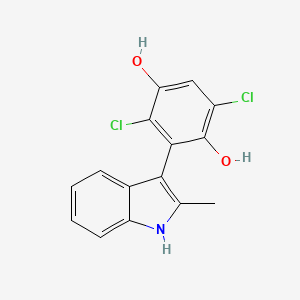
![Acetic acid, [(2-hexyl-2,5-dihydro-2-methyl-5-oxo-3-thienyl)oxy]-](/img/structure/B12585907.png)
